pachyclavulariaenone B
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Overview
Description
pachyclavulariaenone B is a natural product found in Briareum violaceum with data available.
Scientific Research Applications
Cytotoxic Activity
Pachyclavulariaenone B, along with related compounds such as pachyclavulariaenones D-G, has shown significant cytotoxicity toward cancer cells. Studies have identified these compounds in the soft coral Pachyclavularia violacea, emphasizing their potential in cancer research, particularly for their cytotoxic effects against P-388 and HT-29 cancer cell lines (Wang, Sheu, Duh, & Chiang, 2002).
Structure and Bioactivity
The structural elucidation of pachyclavulariaenones, including this compound, has been a focus of research, where extensive NMR studies and chemical methods have been employed. This structural understanding is crucial for exploring their bioactive properties and potential therapeutic applications (Wang, Sheu, Chiang, & Lee, 2001).
Novel Diterpenoids and Biomedical Potential
Research has also focused on identifying novel diterpenoids from Pachyclavularia violacea, which includes this compound. These studies not only expand the range of known diterpenoids but also explore their potential biomedical applications due to their various bioactivities, such as anti-inflammation properties, cytotoxicity, and ichthyotoxicity (Chang, Sheu, Wu, & Sung, 2017).
Biosynthesis and Chemical Analysis
Further studies include the biosynthesis and chemical analysis of this compound and related compounds. Understanding the biosynthetic pathways and chemical characteristics of these diterpenoids is essential for their potential synthesis and modification for therapeutic purposes (Sheu, Wang, Duh, & Soong, 2003).
Properties
Molecular Formula |
C22H30O5 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(1S,2R,3S,7R,8R,11S,12R,14Z,17R)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate |
InChI |
InChI=1S/C22H30O5/c1-11-6-7-17(26-14(4)23)22(5)21-20-18(13(3)10-25-22)15(24)9-12(2)19(20)16(8-11)27-21/h6,9,13,16-21H,7-8,10H2,1-5H3/b11-6-/t13-,16+,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
GLBPZQWCAQTCDO-CTTKKIHVSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H](C/C=C(\C[C@@H]3[C@H]4[C@H]([C@@H]1C(=O)C=C4C)[C@@H]2O3)/C)OC(=O)C)C |
Canonical SMILES |
CC1COC2(C(CC=C(CC3C4C(C1C(=O)C=C4C)C2O3)C)OC(=O)C)C |
Synonyms |
pachyclavulariaenone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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